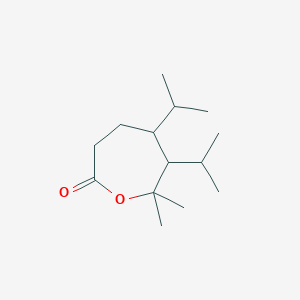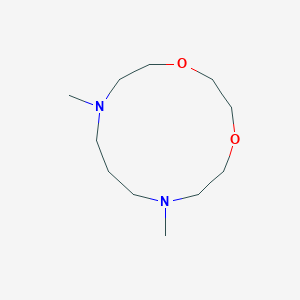
7,11-Dimethyl-1,4-dioxa-7,11-diazacyclotridecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,11-Dimethyl-1,4-dioxa-7,11-diazacyclotridecane is a macrocyclic compound that belongs to the family of diazacyclotridecanes. These compounds are characterized by their unique ring structures, which include nitrogen and oxygen atoms. The presence of these heteroatoms imparts specific chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,11-Dimethyl-1,4-dioxa-7,11-diazacyclotridecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diamines with diols in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to facilitate the formation of the macrocyclic ring.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of the compound in larger quantities while maintaining the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
7,11-Dimethyl-1,4-dioxa-7,11-diazacyclotridecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
7,11-Dimethyl-1,4-dioxa-7,11-diazacyclotridecane has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as a molecular probe in biological systems.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 7,11-Dimethyl-1,4-dioxa-7,11-diazacyclotridecane involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then participate in various biochemical pathways. The presence of nitrogen and oxygen atoms in the ring structure allows for specific binding interactions with target molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-7,11-diazacyclotridecane: A similar compound with a slightly different substitution pattern.
3,11-Diethyl-4,10-dioxa-7-thia-3,11-diazacyclotridecane: Contains sulfur in the ring structure, imparting different chemical properties.
1,4-Dioxa-7,10-dithiacyclododecane: Another macrocyclic compound with sulfur atoms in the ring.
Uniqueness
7,11-Dimethyl-1,4-dioxa-7,11-diazacyclotridecane is unique due to its specific substitution pattern and the presence of both nitrogen and oxygen atoms in the ring. This combination of features imparts distinct chemical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
61418-93-7 |
|---|---|
Molecular Formula |
C11H24N2O2 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
7,11-dimethyl-1,4-dioxa-7,11-diazacyclotridecane |
InChI |
InChI=1S/C11H24N2O2/c1-12-4-3-5-13(2)7-9-15-11-10-14-8-6-12/h3-11H2,1-2H3 |
InChI Key |
GQLSWZNEUCQMHP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCN(CCOCCOCC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


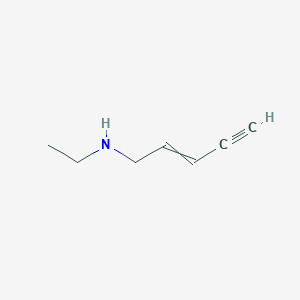
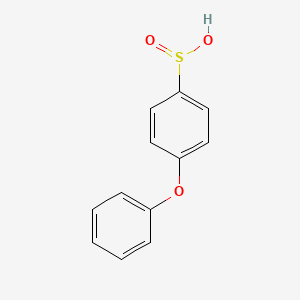

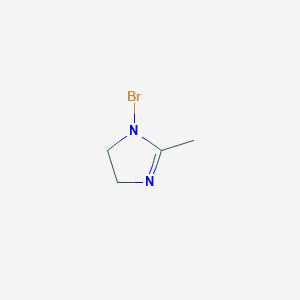
![N-[Cyclohexyl(oxo-lambda~4~-sulfanylidene)methyl]-N-methylaniline](/img/structure/B14567374.png)
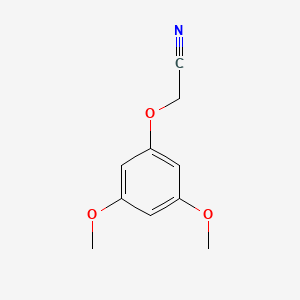
![Methanesulfonic acid--3-[4-(benzyloxy)phenyl]propan-1-ol (1/1)](/img/structure/B14567384.png)
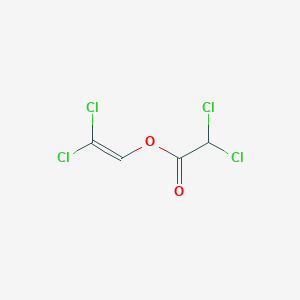
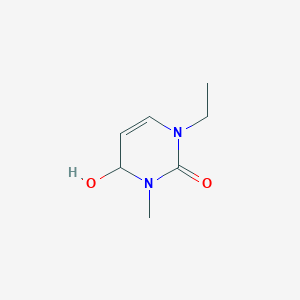

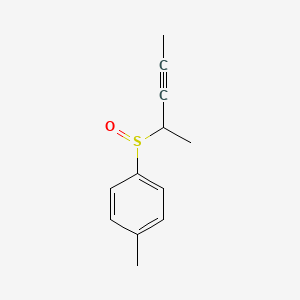
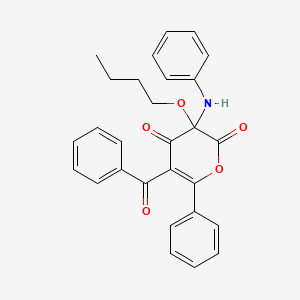
![1-[1-([1,1'-Biphenyl]-4-yl)pentyl]pyrrolidin-2-one](/img/structure/B14567443.png)
